

Synthesis of 7-Bromoimidazo[1,2-a]pyridine from 2-aminopyridine

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Compound of Interest

Compound Name: 7-Bromoimidazo[1,2-a]pyridine

Cat. No.: B152697

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Application Notes: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

Introduction

The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.^{[1][2]} This bicyclic aromatic compound, formed by the fusion of imidazole and pyridine rings, is a core component in numerous pharmaceuticals due to its diverse biological activities.^[3] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) feature this versatile framework. The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^[4]

Application of 7-Bromoimidazo[1,2-a]pyridine

The introduction of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine core creates a highly valuable intermediate for drug discovery and development.^{[5][6]} The bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of various substituents at this position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. **7-Bromoimidazo[1,2-a]pyridine** is therefore a key starting material for creating libraries of novel compounds for biological screening.^[6]

Synthetic Strategy

The most direct and common method for synthesizing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α -halocarbonyl compound. [7][8] To obtain the 7-bromo substituted product, the synthesis begins with 4-bromo-2-aminopyridine. This starting material undergoes an initial SN2 reaction with an α -halocarbonyl, such as chloroacetaldehyde, to form a pyridinium salt intermediate. Subsequent intramolecular cyclization via condensation between the remaining amino group and the carbonyl, followed by dehydration, yields the final aromatic **7-bromoimidazo[1,2-a]pyridine**.

Experimental Protocol: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

This protocol details the one-pot synthesis of **7-bromoimidazo[1,2-a]pyridine** via the cyclocondensation of 4-bromo-2-aminopyridine with chloroacetaldehyde.

Materials and Reagents

| Reagent | Molar Mass (g/mol) | Quantity | Molar Equiv. |
|-------------------------------------------------------------|----------------------|-----------|--------------|
| 4-Bromo-2-aminopyridine | 172.01 | 5.00 g | 1.0 |
| Chloroacetaldehyde (50% wt in H ₂ O) | 78.50 | 5.00 mL | ~1.2 |
| Sodium Bicarbonate (NaHCO ₃) | 84.01 | 3.40 g | 1.4 |
| Ethanol (95%) | - | 100 mL | - |
| Ethyl Acetate (EtOAc) | - | 250 mL | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na ₂ SO ₄) | - | As needed | - |

Procedure

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-aminopyridine (5.00 g, 29.1 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
- Addition of Reagents: Add sodium bicarbonate (3.40 g, 40.5 mmol) to the solution. Slowly add the 50% aqueous solution of chloroacetaldehyde (5.00 mL, ~34.9 mmol) to the stirred suspension.
- Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Extraction: To the resulting residue, add deionized water (100 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.
- Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure **7-bromoimidazo[1,2-a]pyridine**.

Expected Yield and Physical Properties

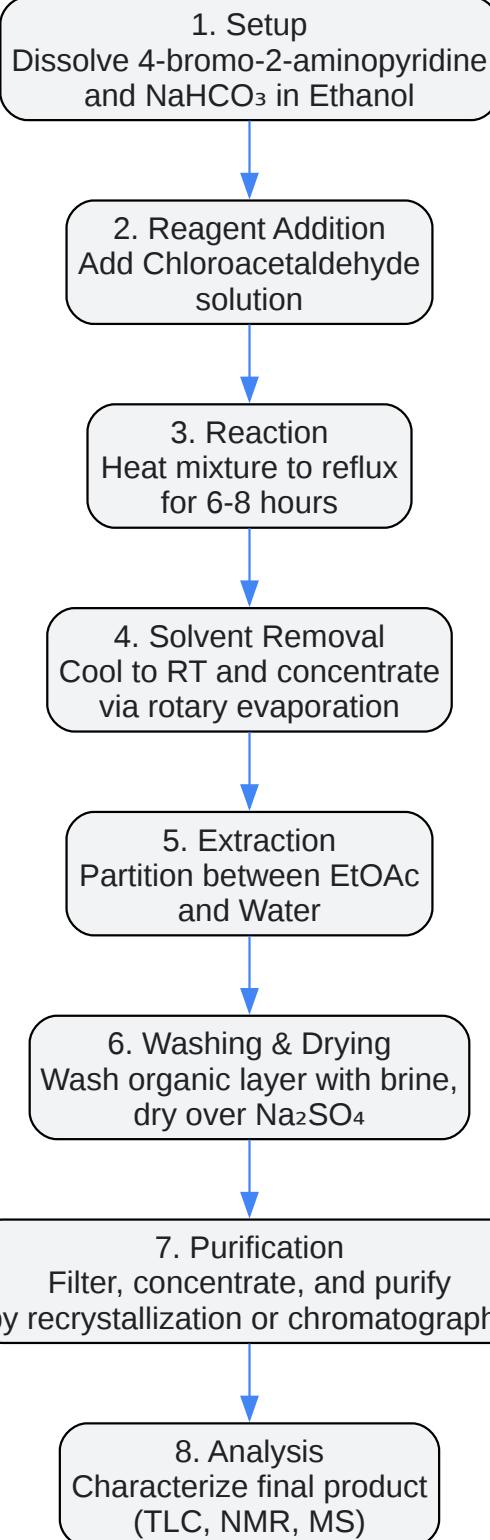
| Product | Molar Mass (g/mol) | Theoretical Yield | Appearance |
|-------------------------------|----------------------|-------------------|--------------------------------------------|
| 7-Bromoimidazo[1,2-a]pyridine | 197.03 | 5.73 g | Pale to light-colored solid ^[5] |

Note: Actual yields may vary but typically range from 70-90% for this type of reaction.

Visualizations

Caption: Reaction scheme for the synthesis of **7-Bromoimidazo[1,2-a]pyridine**.

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis and purification process.

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